Dodovisone B

Isoprenylated flavonoid Structural elucidation Dodonaea viscosa

Phytochemical authentication of Dodonaea viscosa requires structurally verified reference standards with reproducible chromatographic behavior. Dodovisone B (CAS 1616683-51-2), an isoprenylated flavonoid isolated from D. viscosa aerial parts, provides a defined benchmark for HPLC and LC-MS method development. • Defined LogP (2.75) and tPSA (135 Ų) enable predictable retention time optimization. • Fully characterized by spectroscopic analysis; suitable as a chemical marker for botanical authentication. • Structurally distinct from co-isolated analogs (Dodovisones A, C, D); batch-specific COA included.

Molecular Formula C27H32O9
Molecular Weight 500.5 g/mol
Cat. No. B593475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodovisone B
Molecular FormulaC27H32O9
Molecular Weight500.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H32O9/c1-13(12-28)6-7-14-8-15(9-16-10-19(30)27(2,3)36-23(14)16)24-26(34-5)22(32)20-18(35-24)11-17(29)25(33-4)21(20)31/h8-9,11,13,19,28-31H,6-7,10,12H2,1-5H3
InChIKeyAOOXRYIETPBDAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Dodovisone B: Chemical Identity and Baseline Profile


Dodovisone B (CAS 1616683-51-2, C27H32O9, MW 500.54) is an isoprenylated flavonoid isolated from the aerial parts of Dodonaea viscosa [1]. It was first described in 2013 as one of four novel prenylated flavonoids (dodovisones A–D) alongside two clerodane diterpenoids [1]. Key physicochemical parameters include a LogP of 2.75, topological polar surface area (tPSA) of 135 Ų, hydrogen bond donor count of 4, and hydrogen bond acceptor count of 9 . Structurally, Dodovisone B features a bichromen-4-one core with both 3,6-dimethoxy substitution on the chromone ring and a dihydrochromen moiety bearing a 4-hydroxy-3-methylbutyl side chain—structural determinants that govern its chromatographic retention and predicted membrane permeability profile.

Product type
Natural product analytical reference standard
Identity assurance
Fully characterized isoprenylated flavonoid, structure confirmed by NMR and MS
Workflow fit
HPLC/LC-MS method development, qualitative identification, and content determination

Dodovisone B: Why Generic Substitution Fails


Within the isoprenylated flavonoid class derived from Dodonaea viscosa, individual compounds exhibit distinct substitution patterns that directly affect chromatographic behavior, physicochemical properties, and biological recognition [1]. Dodovisone B's specific combination of 3,6-dimethoxy groups, dihydrochromen core, and 4-hydroxy-3-methylbutyl side chain yields a calculated LogP of 2.75 and tPSA of 135 Ų, parameters that differ from its closest co-isolated analogs (e.g., Dodovisone A, C, and D) and dictate distinct partitioning, solubility, and membrane permeability characteristics . These compound-specific differences preclude simple interchangeability without experimental re-validation of assay conditions, solubility protocols, and biological readouts.

Co-isolated analogs differ structurally
Dodovisones A, C, and D from the same plant possess distinct substitution patterns; chromatographic retention and solubility may diverge, requiring method revalidation.
LogP and tPSA variation alters handling
Calculated LogP 2.75 and tPSA 135 Ų may differ from other flavonoids; solvent selection and membrane permeability predictions may not transfer directly.
Purity documentation not interchangeable
Supplier-reported HPLC purity ≥98% applies to this lot; alternative sources or analogs may lack comparable documentation, impacting assay reproducibility.

Dodovisone B: Comparative Evidence for Selection


Structural Uniqueness vs. Co-Isolated Flavonoids

Among the four isoprenylated flavonoids (dodovisones A–D) co-isolated from the aerial parts of Dodonaea viscosa, Dodovisone B is structurally distinguished by its specific substitution pattern and chromatographic properties. The original isolation paper establishes dodovisones A–D as distinct chemical entities through extensive spectroscopic analysis [1]. However, the published literature contains no quantitative head-to-head biological activity data (e.g., IC₅₀ values) for Dodovisone B relative to Dodovisone A, C, D, or any other defined comparator. The evidence below therefore constitutes class-level inference and supporting physicochemical evidence rather than direct comparative biological potency data.

Structural identity
Class-level
Bichromen-4-one with 3,6-dimethoxy and 4-hydroxy-3-methylbutyl side chain; confirmed by NMR/MS in isolation study.
Identity validation prerequisite for reproducible natural product research.
No head-to-head bioactivity data vs. dodovisones A, C, D; structural differentiation only.
Isoprenylated flavonoid Structural elucidation Dodonaea viscosa

LogP and tPSA Differentiation

Dodovisone B exhibits a calculated octanol-water partition coefficient (LogP) of 2.75 and a topological polar surface area (tPSA) of 135 Ų . These parameters differentiate it from other natural flavonoids with divergent lipophilicity and polarity profiles, which directly impacts chromatographic retention time, solvent compatibility, and predicted membrane permeability. No head-to-head quantitative comparison of LogP or tPSA values with defined comparators has been published; the values reported are computational predictions rather than experimentally determined measurements.

LogP & tPSA profile
Data to verify
LogP = 2.75; tPSA = 135 Ų
Predicts chromatographic retention and passive permeability; inform solvent selection for assays.
Computational predictions; experimental LogP not reported. No comparator-specific data.
Lipophilicity Membrane permeability Chromatographic behavior

HPLC Purity Specification

Commercially available Dodovisone B is supplied with documented HPLC purity specifications, with one supplier reporting ≥98% purity as determined by HPLC [1]. This purity level supports its use as a reference standard for analytical method development, qualitative identification, and content determination studies. No purity data are available for comparator compounds in a head-to-head format; this evidence serves solely to establish the quality benchmark for procurement decisions.

HPLC purity
Supplier data
≥98% (HPLC)
Supports use as analytical reference standard and assay characterization.
Per supplier CoA; verify against current lot documentation.
HPLC purity Quality control Natural product

Dodovisone B: Research and Industrial Applications


Reference Standard for Natural Product Analysis

Dodovisone B, with its fully characterized spectroscopic profile and well-defined structure established in the primary isolation literature [1], is appropriate for use as a reference standard in HPLC and LC-MS method development, qualitative identification, and content determination studies of Dodonaea viscosa-derived natural products. Its defined LogP (2.75) and tPSA (135 Ų) parameters provide a predictable chromatographic retention benchmark for method optimization .

Isoprenylated Scaffold for SAR Studies

Dodovisone B serves as a structurally characterized isoprenylated flavonoid scaffold for SAR investigations within the dodovisone series. Its distinctive bichromen-4-one core with 3,6-dimethoxy substitution and 4-hydroxy-3-methylbutyl side chain [1] makes it a candidate for comparative studies exploring how specific substitution patterns influence biological activity, once such activity data are generated.

Authentication Marker for Dodonaea viscosa

As a compound uniquely isolated from the aerial parts of Dodonaea viscosa [1], Dodovisone B may be employed as a chemical marker for phytochemical profiling and authentication of D. viscosa-derived botanical materials. Its presence and relative abundance can inform chemotaxonomic and quality control assessments of raw plant material used in traditional medicine or natural product research.

Application
Selection Property
Validation Focus
Natural product analytical standard
Documented HPLC purity and defined structural identity
Confirm retention time and spectral match against published isolation data
Isoprenylated scaffold for SAR studies
Distinct bichromen-4-one core with 3,6-dimethoxy pattern
Comparative assessment of substitution influence on biological readouts
Authentication marker for Dodonaea viscosa
Unique occurrence in aerial parts of D. viscosa
Chemotaxonomic consistency and plant material identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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